2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid
Overview
Description
“2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid”, also known as Boc-DHP, is a heterocyclic compound that has garnered interest from researchers due to its unique chemical structure and potential applications in various fields of research and industry. It has a molecular formula of C13H18N2O4 .
Molecular Structure Analysis
The molecular structure of “2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid” consists of a pyrrolopyrazine core with a carboxylic acid group at the 6-position and a tert-butoxycarbonyl (Boc) group at the 2-position . The exact mass of the molecule is 266.12665706 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid” include a molecular weight of 266.29 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis and Novel Derivatives : A study focused on synthesizing novel analogues of natural alkaloid peramine, using a related heterocyclic compound as a key starting material. This research contributes to the understanding of chemical reactivity and potential applications of related pyrrolo[1,2-a]pyrazine derivatives (Voievudskyi et al., 2016).
Characterization of Pyrrolo[1,2-a]pyrazine Derivatives : Another study presented the synthesis and characterization of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a new peptidomimetic derivative. This work is essential for understanding the structural aspects of such compounds (Gloanec et al., 2002).
Biological Applications
- Anti-Inflammatory Effects : Research on pyrrolo[1,2-a]pyrazine derivatives synthesized via Pd-catalyzed intermolecular cyclization reaction revealed moderate in vitro anti-inflammatory effects. This suggests potential pharmaceutical applications for such compounds (Zhou et al., 2013).
Advanced Synthetic Methods
- Innovative Synthesis Techniques : There's ongoing research on developing efficient synthesis methods for pyrrolo[1,2-a]pyrazine derivatives. For instance, a study described an efficient palladium(II)-catalyzed tandem reaction for assembling 1,3-disubstituted pyrrolo[1,2-α]pyrazines (Chen et al., 2022).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-6-7-15-9(8-14)4-5-10(15)11(16)17/h4-5H,6-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJDIXRXWMKMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120608 | |
Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid | |
CAS RN |
1363380-86-2 | |
Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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